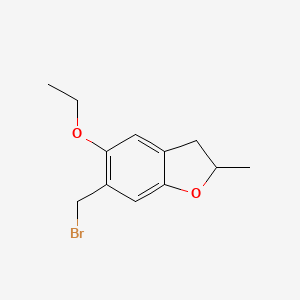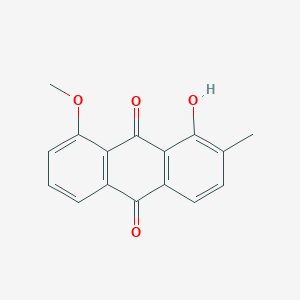![molecular formula C25H52NO19P3 B13149295 D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: is a complex organic compound that belongs to the class of inositol phosphates. Inositol phosphates are known for their role in cellular signaling and regulation. This particular compound is notable for its unique structure, which includes multiple phosphate groups and long-chain fatty acid esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt typically involves the esterification of inositol with fatty acids followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different inositol phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups or the fatty acid esters.
Substitution: Substitution reactions can occur at the phosphate groups or the ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated inositol derivatives and modified fatty acid esters, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules and as a model compound for studying esterification and phosphorylation reactions.
Biology: Studied for its role in cellular signaling pathways and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the regulation of lipid metabolism and as a potential treatment for metabolic disorders.
Industry: Used in the formulation of specialized biochemical products and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt involves its interaction with cellular signaling pathways. The compound can act as a signaling molecule, influencing various cellular processes such as lipid metabolism, cell growth, and apoptosis. Its molecular targets include specific enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate], ammonium salt
- D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl-1,1,2,3,3-d5 hydrogen phosphate], ammonium salt
Uniqueness
Compared to similar compounds, D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt is unique due to its specific ester and phosphate group arrangement. This unique structure gives it distinct biological activities and makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C25H52NO19P3 |
|---|---|
Peso molecular |
763.6 g/mol |
Nombre IUPAC |
azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3/t17-,20?,21-,22-,23-,24+,25?;/m1./s1 |
Clave InChI |
CJBYAIRXDRJQCV-GZNYRTDJSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
SMILES canónico |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



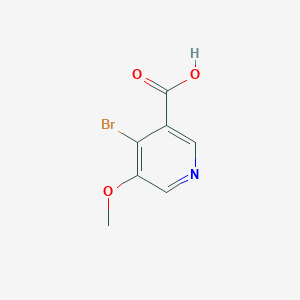
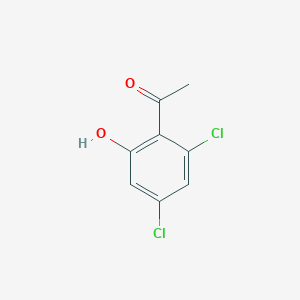



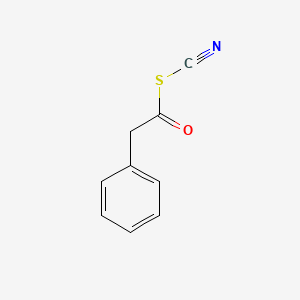
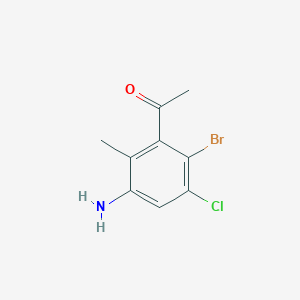



![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
